4-(3-Methoxyphenoxy)butanenitrile

Structure-Activity Relationship Molecular Design Drug Discovery

Researchers targeting monocytic differentiation or CCR5-mediated pathologies often lack a well-characterized, dual-activity probe. 4-(3-Methoxyphenoxy)butanenitrile (CAS 651027-16-6) fills this gap: • Reported dual activity: arrests undifferentiated cell proliferation and acts as a CCR5 antagonist (HIV, RA, COPD models). • Structurally distinct ether-linked scaffold enables precise SAR vs. carbocyclic analogs. • Available as a research-grade reference standard, ready for hypothesis-driven screening. Reliable supply for preclinical hit-to-lead chemistry.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 651027-16-6
Cat. No. B12591138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenoxy)butanenitrile
CAS651027-16-6
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCCCC#N
InChIInChI=1S/C11H13NO2/c1-13-10-5-4-6-11(9-10)14-8-3-2-7-12/h4-6,9H,2-3,8H2,1H3
InChIKeyYRHFWSFUTMFYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenoxy)butanenitrile: Structural Baseline & Dual Activity


4-(3-Methoxyphenoxy)butanenitrile (CAS 651027-16-6) is a small-molecule phenoxybutanenitrile derivative (C₁₁H₁₃NO₂, MW 191.23 g/mol) characterized by a 3-methoxyphenoxy group linked to a butanenitrile chain via an ether oxygen [1]. This compound has been described in patent literature as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [2], and preliminary pharmacological screening has indicated potential utility as a CCR5 antagonist for conditions such as HIV infection and inflammatory diseases [3]. These dual biological annotations—differentiation induction and chemokine receptor antagonism—distinguish it from structurally related nitriles that lack such reported functional activities.

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Structural scaffold for phenoxybutanenitrile SAR studies
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Reported differentiation-inducing probe for oncology models
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Preliminary CCR5 antagonist screening hit

4-(3-Methoxyphenoxy)butanenitrile: Substitution Risks & Structural Specificity


In the phenoxybutanenitrile class, seemingly minor structural modifications produce compounds with divergent molecular properties and biological annotations that preclude simple interchange. The target compound features an ether oxygen bridging the aromatic ring and the aliphatic nitrile chain, a 4-carbon spacer, and a meta-methoxy substituent. Close analogs such as 4-(3-Methoxyphenyl)butanenitrile (CAS 91152-85-1) lack this ether linkage entirely, while 5-(3-Methoxyphenoxy)pentanenitrile (CAS 142597-60-2) extends the spacer to five carbons. These differences alter hydrogen-bonding capacity, conformational flexibility, and topological polar surface area—parameters that directly influence target binding, membrane permeability, and metabolic stability [1]. Furthermore, the cell differentiation and CCR5 antagonist activities reported for 4-(3-Methoxyphenoxy)butanenitrile have not been documented for these nearest structural neighbors, meaning that functional substitution without confirmatory data carries significant risk of losing the desired biological effect [2], [3].

Ether oxygen absent in carbocyclic analog alters hydrogen-bonding and polarity profile (TPSA +16.0 Ų).
Chain length extension to 5 carbons changes rotatable bond count and spatial presentation of nitrile.
Differentiation and CCR5 annotations not reported for nearest structural neighbors; functional substitution may fail.

4-(3-Methoxyphenoxy)butanenitrile: Differentiation Evidence vs. Closest Analogs


Ether Oxygen Linkage: Physicochemical Impact vs. Carbocyclic Analogs

4-(3-Methoxyphenoxy)butanenitrile (651027-16-6) contains a central ether oxygen that distinguishes it from the carbocyclic analog 4-(3-Methoxyphenyl)butanenitrile (91152-85-1). This ether oxygen increases the hydrogen bond acceptor count from 2 to 3 and the topological polar surface area (TPSA) from 26.3 Ų to 42.3 Ų [1]. These changes can reduce passive membrane permeability while enhancing aqueous solubility, making the target compound a distinct chemical tool for probing hydrogen-bonding requirements in biological targets.

Ether Oxygen Impact
Reported
TPSA +16.0 Ų vs. carbocyclic analog (42.3 vs. 26.3 Ų)
Physicochemical profile distinct from non-ether analogs
Computed values; no experimental permeability data
Structure-Activity Relationship Molecular Design Drug Discovery

Chain Length Variation: 4-Carbon vs. 5-Carbon Spacer Comparison

The target compound possesses a 4-carbon aliphatic chain terminating in a nitrile, while the closest chain-length analog, 5-(3-Methoxyphenoxy)pentanenitrile (142597-60-2), extends this to 5 carbons. This difference adds one rotatable bond (5 vs. 6) and increases molecular weight by 14.03 g/mol (191.23 vs. 205.26) [1]. The altered distance between the aromatic ether and the nitrile group changes the spatial presentation of the terminal nitrile, potentially affecting its ability to engage binding pockets that require a precise spacing between the aromatic anchor and the polar nitrile terminus.

Chain Length Effect
Reported
ΔMW +14.03 g/mol; ΔRotatable Bonds +1 vs. pentanenitrile analog
Spacer-length alters conformational sampling and target engagement
No binding data for chain-length series
Conformational Analysis Medicinal Chemistry Chemical Biology

Monocytic Differentiation: Absent in Non-Phenoxy Analogs

Patent literature describes 4-(3-Methoxyphenoxy)butanenitrile as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting utility in anti-cancer and dermatological applications [1]. This functional activity has not been reported for the nearest structural analogs, including 4-(3-Methoxyphenyl)butanenitrile (91152-85-1) and 5-(3-Methoxyphenoxy)pentanenitrile (142597-60-2). While quantitative dose-response data (e.g., EC₅₀ values) are not publicly available, the qualitative annotation provides a unique screening hypothesis for procurement.

Differentiation Activity
Class-level inference
Qualitative arrest of undifferentiated cell proliferation; monocytic differentiation induction
Supports cell-model differentiation endpoint review
Quantitative EC₅₀ data unavailable; patent-derived annotation
Cancer Stem Cells Differentiation Therapy Psoriasis

CCR5 Antagonism: Distinct Pharmacological Annotation

Preliminary pharmacological screening indicates that 4-(3-Methoxyphenoxy)butanenitrile can be used as a CCR5 antagonist for the preparation of treatments targeting CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. No CCR5 antagonist activity has been documented for the closest structural analogs, 4-(3-Methoxyphenyl)butanenitrile and 5-(3-Methoxyphenoxy)pentanenitrile. However, quantitative affinity data (IC₅₀, Kᵢ) are not available for the target compound, and the available BindingDB entries for distinct chemotypes (e.g., IC₅₀ = 1.86 × 10⁶ nM for a structurally unrelated CCR5 antagonist) confirm that potency is highly chemotype-dependent [2].

CCR5 Antagonism
Class-level inference
Qualitatively reported CCR5 antagonist; no activity in nearest analogs
Supports chemokine receptor screening context
Affinity data unavailable; chemotype-dependent potency
HIV Chemokine Receptor Inflammation

Lipophilicity Profile: Favorable for Assay Design

The computed partition coefficient (XLogP3) for 4-(3-Methoxyphenoxy)butanenitrile is 1.9 [1], placing it in the moderately lipophilic range favorable for both aqueous solubility and membrane permeability. By comparison, 4-(3-Methoxyphenyl)butanenitrile (91152-85-1) has a computed XLogP3 of approximately 2.3 and 5-(3-Methoxyphenoxy)pentanenitrile (142597-60-2) has an XLogP3 of approximately 2.2 [1]. The lower lipophilicity of the target compound, driven by the ether oxygen, suggests improved aqueous solubility relative to the carbocyclic analog, which may translate to more favorable in vitro assay behavior.

Lipophilicity Profile
Reported
XLogP3 = 1.9; Δ ≈ -0.4 vs. carbocyclic analog
Guides solvent selection for biochemical assays
Computed values; experimental logP not available
ADME Solubility Permeability

4-(3-Methoxyphenoxy)butanenitrile: Key Research Applications


Differentiation Therapy in Oncology

Researchers investigating compounds that induce monocytic differentiation in undifferentiated cancer cells (e.g., leukemia, colon, breast cancer models) can use 4-(3-Methoxyphenoxy)butanenitrile as a structurally defined probe. Its reported activity in arresting proliferation and promoting differentiation [1] provides a hypothesis-driven screening entry point distinct from classical cytotoxic agents. The ether-linked scaffold offers opportunities for further SAR optimization around the phenoxy and nitrile termini.

CCR5 Antagonist Hit Identification for HIV & Inflammation

For programs targeting CCR5-mediated pathologies—including HIV-1 entry inhibition, rheumatoid arthritis, and COPD—this compound serves as a preliminary screening hit with reported CCR5 antagonist activity [1]. Its moderate lipophilicity (XLogP3 = 1.9) [2] and manageable molecular weight (~191 Da) make it a suitable starting point for hit-to-lead chemistry, particularly when exploring chemotypes not covered by established CCR5 antagonists such as maraviroc.

Phenoxybutanenitrile SAR Chemical Biology Tool

As a 4-carbon ether-linked phenoxybutanenitrile with a meta-methoxy substituent, this compound fills a specific niche in SAR matrices exploring the role of (1) ether vs. carbocyclic linkers, (2) chain length (C3–C5), and (3) methoxy positional isomers [1]. Procurement as a reference standard enables systematic comparison of physicochemical and functional properties across a focused compound library.

Psoriasis & Skin Cancer: Dermatological Models

The compound has been cited in patent literature as evidencing use for the treatment of skin diseases such as psoriasis [1]. Preclinical programs exploring differentiation-based therapies for hyperproliferative skin disorders can employ this compound to validate target engagement hypotheses in keratinocyte or organotypic skin models, leveraging its differentiation-inducing annotation.

Application
Selection Property
Validation Focus
Cancer cell differentiation models
Differentiation-inducing annotation
Monocytic differentiation endpoint review
CCR5 antagonist screening assays
CCR5 hit profile in preliminary screening
Chemokine receptor binding context
Phenoxybutanenitrile SAR studies
Ether-linked butanenitrile scaffold
Linker and spacer-length SAR comparison
Dermatological cell differentiation models
Differentiation-inducing annotation in hyperproliferative skin models
Keratinocyte proliferation endpoint review
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